molecular formula C13H14ClNO4 B2354062 2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide CAS No. 2411223-70-4

2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide

Cat. No.: B2354062
CAS No.: 2411223-70-4
M. Wt: 283.71
InChI Key: WIKMSSXLOQDSTI-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide typically involves multiple steps. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxin with a chlorinated acyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives[][3].

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide
  • 2-Chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)-4-fluoro-N-{[methyl(1-methylethyl)amino]sulfonyl}benzamide

Uniqueness

2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide is unique due to its specific structural features, such as the presence of both a chlorinated amide group and a benzodioxin moiety. These features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4/c1-8(14)13(17)15-7-10(16)9-3-2-4-11-12(9)19-6-5-18-11/h2-4,8H,5-7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKMSSXLOQDSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)C1=C2C(=CC=C1)OCCO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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